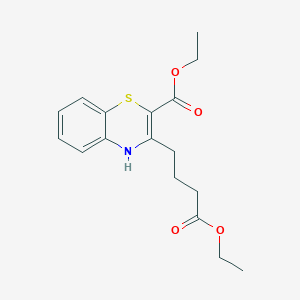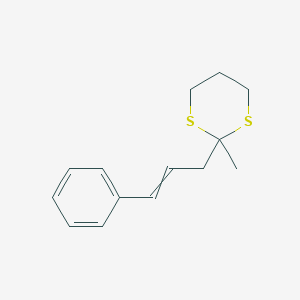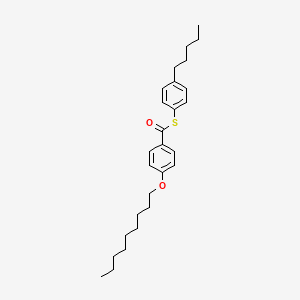
S-(4-Pentylphenyl) 4-(nonyloxy)benzene-1-carbothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(4-Pentylphenyl) 4-(nonyloxy)benzene-1-carbothioate is an organic compound with a complex structure that includes both aromatic and aliphatic components
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-Pentylphenyl) 4-(nonyloxy)benzene-1-carbothioate typically involves the reaction of 4-pentylphenol with 4-nonyloxybenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and distillation to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
S-(4-Pentylphenyl) 4-(nonyloxy)benzene-1-carbothioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbothioate group to a thiol or thioether.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like bromine, chlorine, and nitrating agents can be used under controlled conditions to achieve selective substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while substitution reactions can introduce halogens or nitro groups onto the aromatic rings.
Applications De Recherche Scientifique
S-(4-Pentylphenyl) 4-(nonyloxy)benzene-1-carbothioate has several scientific research applications:
Materials Science: This compound is used in the development of liquid crystalline materials, which have applications in display technologies and advanced optical devices.
Pharmaceuticals: It is investigated for its potential use in drug delivery systems due to its unique chemical properties and ability to interact with biological membranes.
Mécanisme D'action
The mechanism of action of S-(4-Pentylphenyl) 4-(nonyloxy)benzene-1-carbothioate involves its interaction with specific molecular targets and pathways. The compound can interact with biological membranes, altering their fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and membrane transport .
Comparaison Avec Des Composés Similaires
Similar Compounds
- S-(4-Ethoxyphenyl) 4-(heptyloxy)benzene-1-carbothioate
- 4-Pentylphenyl 4-methoxybenzoate
- S-(4-pentylphenyl) 4-(heptyloxy)benzenecarbothioate
Uniqueness
S-(4-Pentylphenyl) 4-(nonyloxy)benzene-1-carbothioate is unique due to its specific combination of aromatic and aliphatic components, which confer distinct chemical properties and reactivity. Its ability to form liquid crystalline phases makes it particularly valuable in materials science applications.
Propriétés
Numéro CAS |
72047-66-6 |
|---|---|
Formule moléculaire |
C27H38O2S |
Poids moléculaire |
426.7 g/mol |
Nom IUPAC |
S-(4-pentylphenyl) 4-nonoxybenzenecarbothioate |
InChI |
InChI=1S/C27H38O2S/c1-3-5-7-8-9-10-12-22-29-25-18-16-24(17-19-25)27(28)30-26-20-14-23(15-21-26)13-11-6-4-2/h14-21H,3-13,22H2,1-2H3 |
Clé InChI |
QQAHMTUEETYZFT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCOC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


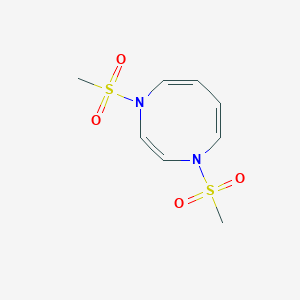
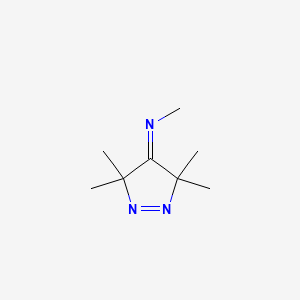

![N~1~,N~2~-Bis[phenyl(piperidin-1-yl)methyl]ethanebis(thioamide)](/img/structure/B14459458.png)
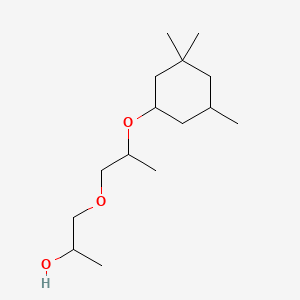
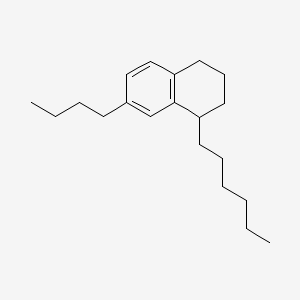

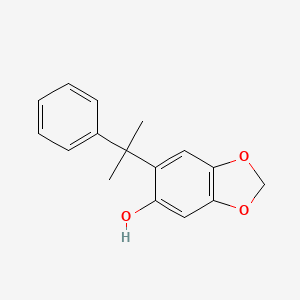
![9,10-Anthracenedione, 1-amino-4-hydroxy-2-[(2-hydroxyethyl)thio]-](/img/structure/B14459492.png)

![Benzenamine, 4-[(5-nitro-2-thiazolyl)azo]-](/img/structure/B14459504.png)
